molecular formula C22H20N4O3 B2922157 (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile CAS No. 941255-43-2

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile

Cat. No. B2922157
CAS RN: 941255-43-2
M. Wt: 388.427
InChI Key: IMTRJBXJPAMKPA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Derivatives

  • A study focused on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds demonstrated significant antidepressant and antianxiety activities in preclinical models, indicating their potential therapeutic applications (Kumar et al., 2017).

Antimicrobial Activities

  • Research on azole derivatives, including those starting from furan-2-carbohydrazide, showed that some compounds displayed activity against tested microorganisms, highlighting their antimicrobial potential (Başoğlu et al., 2013).

Biological Activity of Furan/Piperazine Derivatives

  • A series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized, exhibiting significant in vitro and in vivo fungicidal activity against several test plant fungi. This study suggests the compounds' utility in agricultural applications (Wang et al., 2015).

Estrogen Receptor Binding and Molecular Docking

  • Compounds synthesized for estrogen receptor binding and molecular docking showed promising anti-proliferative activities against human breast cancer cell lines, indicating potential applications in cancer therapy (Parveen et al., 2017).

Therapeutic Potential in Oxadiazole or Furodiazole Containing Compounds

  • Oxadiazole or furodiazole ring-containing derivatives have been identified as important for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This highlights the versatile therapeutic potential of these compounds (Siwach & Verma, 2020).

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-16-4-6-17(7-5-16)8-9-20-24-18(15-23)22(29-20)26-12-10-25(11-13-26)21(27)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTRJBXJPAMKPA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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